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MA242 free base

p53-independent MDM2 degradation RING domain

MA242 free base (CAS 1049704-17-7) is a small-molecule dual inhibitor that directly binds both murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1) with high affinity, inducing their protein degradation and inhibiting NFAT1-mediated MDM2 transcription. Unlike conventional MDM2 inhibitors that target the MDM2-p53 binding interface and require functional p53 for activity, MA242 binds to the RING domain of MDM2 to promote auto-ubiquitination and proteasomal degradation, enabling efficacy across both p53 wild-type and p53-mutant/deficient cancer models.

Molecular Formula C24H20ClN3O3S
Molecular Weight 466.0 g/mol
Cat. No. B12427593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMA242 free base
Molecular FormulaC24H20ClN3O3S
Molecular Weight466.0 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=C3CCN=C4C3=C2C(=O)C(=C4)NCC5=CC=C(C=C5)Cl
InChIInChI=1S/C24H20ClN3O3S/c1-15-2-8-19(9-3-15)32(30,31)28-14-17-10-11-26-20-12-21(24(29)23(28)22(17)20)27-13-16-4-6-18(25)7-5-16/h2-9,12,14,27H,10-11,13H2,1H3
InChIKeyOAGZTFIEDOSHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MA242 Free Base — A p53-Independent Dual MDM2/NFAT1 Inhibitor for Targeted Oncology Research


MA242 free base (CAS 1049704-17-7) is a small-molecule dual inhibitor that directly binds both murine double minute 2 (MDM2) and nuclear factor of activated T cells 1 (NFAT1) with high affinity, inducing their protein degradation and inhibiting NFAT1-mediated MDM2 transcription [1]. Unlike conventional MDM2 inhibitors that target the MDM2-p53 binding interface and require functional p53 for activity, MA242 binds to the RING domain of MDM2 to promote auto-ubiquitination and proteasomal degradation, enabling efficacy across both p53 wild-type and p53-mutant/deficient cancer models . The compound has demonstrated anticancer activity in pancreatic, hepatocellular, and breast carcinoma models without observable host toxicity in preclinical studies [2].

Why Conventional MDM2 Inhibitors Cannot Substitute for MA242 Free Base in p53-Compromised Cancer Models


Most MDM2 inhibitors under clinical development (e.g., nutlin-3a, RG7112, idasanutlin/RG7388, navtemadlin, milademetan) function as MDM2-p53 protein-protein interaction antagonists that liberate p53 from MDM2-mediated sequestration and degradation [1]. This mechanism inherently requires functional wild-type p53 to exert anticancer effects; in p53-mutant or p53-null cancer cells, these inhibitors demonstrate minimal to no growth inhibition [2]. Given that TP53 is mutated in approximately 50–75% of pancreatic ductal adenocarcinomas, over 30% of hepatocellular carcinomas, and a substantial fraction of triple-negative breast cancers, conventional MDM2-p53 antagonists have limited utility in these high-unmet-need indications [3]. Additionally, clinical-stage MDM2-p53 inhibitors have been associated with dose-limiting hematologic toxicities (thrombocytopenia, neutropenia) stemming from p53 activation in normal tissues, as well as acquired resistance through secondary TP53 mutations [4]. MA242 free base circumvents these fundamental constraints through a distinct mechanism: it targets the RING E3 ligase domain of MDM2 to induce its degradation while simultaneously inhibiting NFAT1, a transcription factor that drives MDM2 expression, thereby exerting p53-independent cytotoxicity [5]. This mechanistic differentiation makes MA242 free base non-substitutable with conventional MDM2-p53 antagonists in p53-compromised disease models.

MA242 Free Base — Quantified Differentiation Evidence Against MDM2 Inhibitor Comparators


p53-Independent Cytotoxicity: MA242 Free Base Demonstrates Equivalent Potency in p53 Wild-Type and p53-Mutant Cancer Cells

MA242 free base exhibits potent antiproliferative activity across pancreatic cancer cell lines irrespective of p53 status (IC50 range 0.10–0.40 μM), including p53-mutant Panc-1 and Mia-PaCa-2 cells as well as p53-null AsPC-1 cells [1]. In contrast, conventional MDM2-p53 antagonists such as nutlin-3a show negligible activity in p53-mutant or p53-null pancreatic cancer cell lines, with reported IC50 values exceeding 10 μM (lack of dose-response) due to their absolute requirement for functional wild-type p53 [2].

p53-independent MDM2 degradation RING domain pancreatic cancer

Cancer-Selective Cytotoxicity: MA242 Free Base Exhibits a 15- to 58-Fold Therapeutic Window Between Cancer and Normal Cells In Vitro

In direct comparative cytotoxicity assays, MA242 free base demonstrated a pronounced selectivity for pancreatic cancer cells over normal human pancreatic ductal epithelial (HPDE) cells. The IC50 against normal HPDE cells was 5.81 μM, compared with IC50 values of 0.10–0.40 μM across five pancreatic cancer cell lines (Panc-1, Mia-PaCa-2, AsPC-1, BxPC-3, HPAC) [1]. This yields a selectivity index (SI = IC50_normal / IC50_cancer) ranging from 14.5 to 58.1 depending on the cancer cell line. In hepatocellular carcinoma models, a similar cancer-selective profile was observed, with IC50 values of 0.10–0.31 μM in HCC cell lines versus >5 μM in normal hepatocytes (LO2, CL48) [2].

selectivity index therapeutic window cancer selectivity HPDE cells

In Vivo Tumor Growth Inhibition with Absence of Host Toxicity: MA242 Free Base Demonstrates Favorable Preclinical Safety Profile

In orthotopic pancreatic cancer xenograft models (AsPC-1-Luc and Panc-1-Luc), MA242 free base administered intraperitoneally at 2.5, 5, or 10 mg/kg/day, 5 days per week for 5 weeks, significantly inhibited tumor growth independent of p53 status [1]. Notably, no host toxicity was observed at these efficacious doses, as evidenced by the absence of significant differences in mean body weight between MA242-treated and vehicle-treated mice [1]. In hepatocellular carcinoma orthotopic and patient-derived xenograft (PDX) models, MA242 at 10 mg/kg/day similarly inhibited tumor growth and metastasis without observable toxicity [2]. This contrasts with clinical experience with MDM2-p53 antagonists, where dose-limiting thrombocytopenia and neutropenia have been reported as class-associated adverse events in Phase I trials [3].

in vivo efficacy tumor growth inhibition orthotopic xenograft toxicity

Dual Target Degradation: MA242 Free Base Simultaneously Reduces MDM2 and NFAT1 Protein Levels at Sub-Micromolar Concentrations

Western blot analysis demonstrates that MA242 free base significantly reduces both MDM2 and NFAT1 protein levels in pancreatic cancer cell lines (HPAC, Panc-1, AsPC-1) at concentrations as low as 0.1–0.5 μM after 24-hour treatment [1]. This dual degradation is achieved through distinct mechanisms: MDM2 is degraded via RING domain-mediated auto-ubiquitination, while NFAT1 degradation is induced through direct binding . In contrast, conventional MDM2-p53 antagonists (nutlin-3a, RG7112, idasanutlin) stabilize rather than degrade MDM2 protein, and do not target NFAT1 [2].

target engagement protein degradation MDM2 NFAT1 dual inhibitor

Metabolic Reprogramming: MA242 Free Base Disrupts Nicotinamide Metabolism and Redox Balance Independent of p53

Metabolic profiling studies in breast cancer models revealed that MA242 free base treatment notably disrupts nicotinamide metabolism, modifies nucleotide metabolism, and elevates cellular oxidative stress through disturbance of redox balance [1]. These metabolic effects occur irrespective of p53 status and represent a distinct pharmacological action not documented for conventional MDM2-p53 antagonists. While traditional MDM2 inhibitors primarily act through p53-mediated transcriptional activation of pro-apoptotic and cell-cycle arrest genes, MA242's p53-independent metabolic modulation provides an additional, orthogonal anticancer mechanism [2].

cancer metabolism nicotinamide metabolism oxidative stress metabolic reprogramming

Broad-Spectrum Preclinical Efficacy: MA242 Free Base Demonstrates Activity Across Pancreatic, Hepatocellular, Breast, and Sarcoma Cancers

MA242 free base has demonstrated reproducible anticancer activity across multiple histologically distinct cancer types in preclinical models. In pancreatic cancer, IC50 values range from 0.10–0.40 μM across five cell lines (Panc-1, Mia-PaCa-2, AsPC-1, BxPC-3, HPAC) regardless of p53 status [1]. In hepatocellular carcinoma, IC50 values of 0.10–0.31 μM were observed in HepG2, Huh7, and other HCC lines [2]. In breast cancer models, MA242 inhibited cell viability and induced apoptosis in cell lines with diverse p53 backgrounds [3]. Additionally, MA242 suppressed the survival of sarcoma cell lines from multiple histological subtypes [4]. In contrast, MDM2-p53 antagonists such as idasanutlin and milademetan are restricted to p53 wild-type indications (e.g., MDM2-amplified liposarcoma, AML with wild-type TP53) and show limited utility in p53-mutant solid tumors [5].

pancreatic cancer hepatocellular carcinoma breast cancer sarcoma broad-spectrum

Recommended Research Applications for MA242 Free Base Based on Quantitative Differentiation Evidence


In Vivo Proof-of-Concept Studies in p53-Mutant or p53-Deficient Orthotopic/PDX Tumor Models

MA242 free base is optimally suited for in vivo efficacy studies in p53-compromised tumor models where conventional MDM2-p53 antagonists are ineffective. Based on demonstrated tumor growth inhibition at 2.5–10 mg/kg/day IP without observable host toxicity in orthotopic pancreatic and HCC xenograft models, as well as HCC PDX models [1], MA242 free base enables researchers to evaluate MDM2/NFAT1 dual targeting in therapeutically relevant p53-mutant disease contexts. This application is supported by the compound's p53-independent cytotoxicity profile (IC50 0.14–0.15 μM in p53-mutant Panc-1 and Mia-PaCa-2 cells) [2] and the established safety window in preclinical models.

Mechanistic Investigation of p53-Independent MDM2 Oncogenic Functions via RING Domain-Mediated Degradation

MA242 free base serves as a unique chemical biology probe for dissecting the p53-independent oncogenic activities of MDM2. Unlike conventional MDM2-p53 antagonists that stabilize MDM2 protein and are restricted to p53 wild-type contexts, MA242 targets the RING E3 ligase domain to induce MDM2 auto-ubiquitination and degradation [1]. At concentrations of 0.1–0.5 μM, MA242 reduces MDM2 protein levels within 24 hours [2]. This property makes MA242 free base invaluable for studies examining MDM2's p53-independent roles in cell cycle regulation, DNA damage response, and tumor progression pathways independent of p53 status.

Combination Therapy Research with Standard-of-Care Chemotherapeutics in Aggressive Solid Tumors

MA242 free base has demonstrated synergistic efficacy when combined with gemcitabine in pancreatic cancer models, inhibiting tumor growth and metastasis without additive host toxicity [1]. This combination effect has been observed in both in vitro and in vivo settings regardless of p53 status. For research programs exploring combinatorial strategies in pancreatic, hepatocellular, or breast cancers—particularly those with high TP53 mutation frequencies—MA242 free base provides a tool for evaluating MDM2/NFAT1 dual inhibition as an adjunct to standard chemotherapy regimens. The favorable preclinical toxicity profile supports extended combination dosing schedules.

Cancer Metabolism Research Focused on Nicotinamide/Nucleotide Pathway Perturbation and Redox Modulation

MA242 free base uniquely disrupts nicotinamide metabolism, modifies nucleotide metabolism, and elevates cellular oxidative stress through redox imbalance—effects that occur independent of p53 status and are not documented for conventional MDM2 inhibitors [1]. This distinct metabolic perturbation profile positions MA242 free base as a specialized tool for investigating the intersection of MDM2/NFAT1 signaling with cancer cell metabolism. Applications include metabolomics studies in breast cancer, pancreatic cancer, or hepatocellular carcinoma models, as well as investigations into therapeutic strategies targeting metabolically vulnerable cancer phenotypes.

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